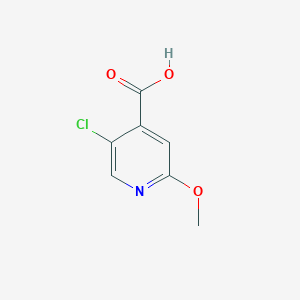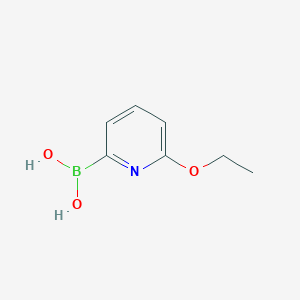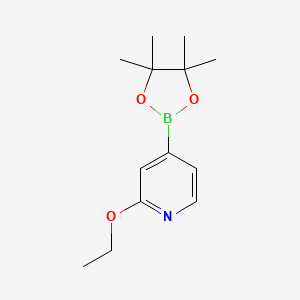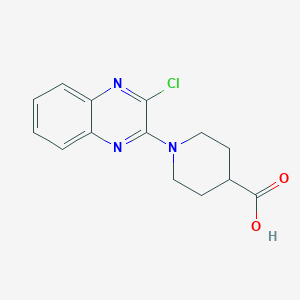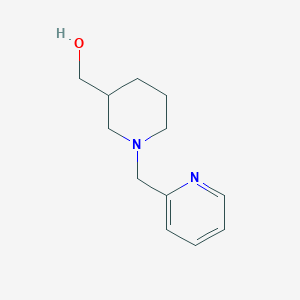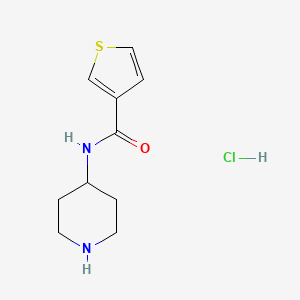![molecular formula C11H11Cl3N2 B1418868 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1197477-27-2](/img/structure/B1418868.png)
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Descripción general
Descripción
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride (6,8-DCPIH), also known as 6,8-dichloro-2-methyl-3-nitropyridoindole hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of pyridoindole, a type of heterocyclic compound found in a variety of natural products. It is a crystalline solid with a molecular weight of 397.9 g/mol. It is soluble in water and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Antitumor Activity
A class of compounds related to pyrido[4,3-b]indole, including derivatives synthesized through the Fischer indolization of hydrazones, has been investigated for their antitumor properties. These compounds have shown promising antineoplastic activities in both in vitro studies on leukemic and solid tumor cells and in vivo on various experimental tumor models, following the standard NCI protocols. Notably, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido-[4,3-b]benzo[e]- and -benzo[g]indoles, particularly those with hydroxy derivatives obtained by demethylation, have emerged as a new class of antineoplastic agents with significant potential (Nguyen et al., 1990).
Cytotoxic Properties
Further research into substituted furo[3,2-e]- and pyrano[3,2-e]pyrido[4,3-b] indoles, synthesized from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles, revealed their cytotoxic properties. These compounds, particularly the amino-substituted derivatives in the 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole series, have shown significant cytotoxic effects on tumor cell lines, including L1210 leukemia, B16 melanoma, and MCF7 breast adenocarcinoma. The most active compound in this series exhibited potent inhibition of both DNA topoisomerases I and II, demonstrating effectiveness in inhibiting cell proliferation and inducing cell cycle arrest, comparable to Adriamycin, though with varying effectiveness in in vivo models (Costache et al., 1998).
Chemical Synthesis and Labeling
The compound has also been a focus in the synthesis of labeled molecules for research, such as the synthesis of tritium-labeled stobadine, a new cardioprotective agent. This process involved the catalytic reductive dehalogenation of a related bromo-derivative, highlighting the utility of pyrido[4,3-b]indole derivatives in synthesizing labeled compounds for biological and pharmaceutical research (Marko et al., 1989).
Structural and Activity Relationship Studies
Further structure-activity relationship (SAR) studies have been conducted on 1-amino-substituted 5H-pyrido[4,3-b]indoles (gamma-carbolines, gamma-C) and 5H-benzo[e]pyrido[4,3-b]indoles (BPI), aiming to explore their antitumor properties. These studies have helped in understanding the impact of different substitutions on the biological activity of these compounds, providing insights into designing more effective antitumor agents (Nguyen et al., 1992).
Propiedades
IUPAC Name |
6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2.ClH/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6;/h3-4,14-15H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKSPRVIPKJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



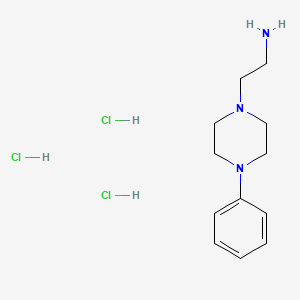
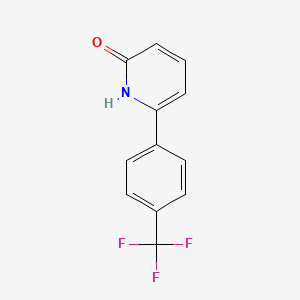
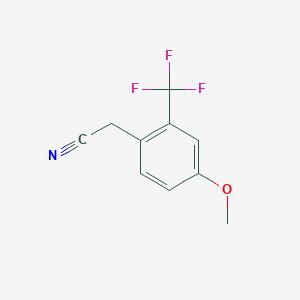
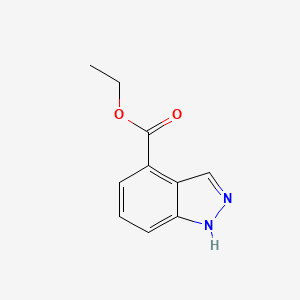
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
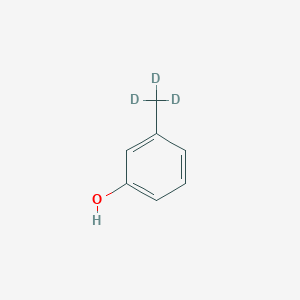
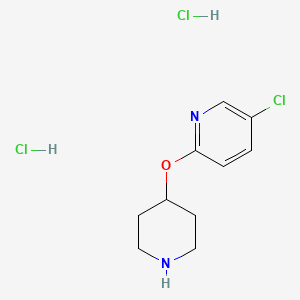
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)
